Application: Sulfonyl fluorides are used in the industrial production of fluorinated polymers . These polymers have unique properties due to the strong carbon-carbon bonds and extremely stable carbon-fluorine bonds .
Methods: The production involves polymerizations of fluoroethenes . The unique properties of these polymers were recognized during the Manhattan Project, where there was an urgent need for a material that would withstand the highly corrosive environment .
Results: The worldwide annual sales volume of fluoropolymers is more than 230,000 tonnes .
Application: Sulfonyl fluorides are used as targets and substrates in the development of new synthetic methods . They are used as electrophilic warheads by both medicinal chemists and chemical biologists .
Methods: New synthetic approaches include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Non-sulfur-containing substrates have led to the development of transition-metal-catalyzed processes based on palladium, copper, and nickel .
Results: The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Application: Perfluorobutanesulfonyl fluoride serves as an entry point to nonafluorobutanesulfonates, which are valuable as electrophiles in palladium catalyzed cross coupling reactions .
Methods: It is prepared by the electrochemical fluorination of sulfolane .
Results: This method provides a way to introduce the nonafluorobutanesulfonyl group into organic molecules, which can then be used in further synthetic transformations .
Application: Aryl and alkenyl nonaflates are useful as electrophiles in palladium catalyzed cross coupling reactions . They are synthesized using perfluoroalkylsulfonylating agents .
Methods: The fluoride leaving group is readily substituted by nucleophiles such as amines, phenoxides, and enolates, giving sulfonamides, aryl nonaflates, and alkenyl nonaflates, respectively .
Results: Their resistance to hydrolysis makes nonaflates superior electrophiles in Buchwald-Hartwig couplings .
Application: Sulfonyl fluorides are used in the industrial production of fluorinated oligomers and polymers . These polymers have unique properties due to the strong carbon-carbon bonds and extremely stable carbon-fluorine bonds .
Field: Industrial Applications
Application: Sulfonyl fluorides are used in the production of fire-fighting agents, emulsifiers for fluoropolymers, oil and water repellents, and paint and coating additives .
Methods: The first surfactants and textile treatments, containing perfluoroalkyl chains, were commercialized by 3M in the 1960s .
Results: Since then, major applications that were developed included fire-fighting agents, emulsifiers for fluoropolymers, oil and water repellents and paint and coating additives .
Application: Nonaflates can be used to prepare aryl nonaflates by reacting with corresponding aryloxysilanes in the presence of fluoride ion .
Methods: The fluoride leaving group is readily substituted by nucleophiles such as amines, phenoxides, and enolates, giving sulfonamides, aryl nonaflates, and alkenyl nonaflates .
n-Butanesulfonyl fluoride is an organic compound with the molecular formula C₄H₉FO₂S. It is a colorless to pale yellow liquid that is soluble in many organic solvents but immiscible with water. This compound is characterized by the presence of a sulfonyl fluoride functional group, which makes it a useful reagent in organic synthesis and various
There is no current information available on the specific mechanism of action of n-BSF.
n-Butanesulfonyl fluoride can be synthesized through several methods:
n-Butanesulfonyl fluoride has various applications in chemical synthesis and industry:
Interaction studies involving n-butanesulfonyl fluoride focus on its reactivity with various nucleophiles and electrophiles. Research indicates that it can effectively react with alcohols and amines to yield corresponding sulfonate esters and sulfonamides, respectively. These interactions are significant for understanding its utility in organic synthesis and potential biological implications.
Several compounds share structural similarities with n-butanesulfonyl fluoride, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Butanesulfonic acid | C₄H₁₀O₂S | Non-fluorinated analog; used in surfactants |
| Perfluorobutanesulfonyl fluoride | C₄F₉O₂S | Highly fluorinated; used for specialized applications |
| Trifluoromethanesulfonic acid | CF₃SO₂H | Strong acid; widely used as a sulfonating agent |
Uniqueness of n-Butanesulfonyl Fluoride:
n-Butanesulfonyl fluoride stands out due to its balance of reactivity and stability compared to other similar compounds. Its ability to introduce sulfonyl groups while being less reactive than trifluoromethanesulfonic acid makes it particularly valuable in synthetic chemistry where controlled reactions are necessary.
3.1.1 Thermal Stability Characteristics
n-Butanesulfonyl fluoride exhibits moderate thermal stability under standard laboratory conditions, maintaining structural integrity at room temperature and atmospheric pressure [1] [2]. The compound demonstrates stability in anhydrous environments, though it shows sensitivity to moisture, which can initiate hydrolytic degradation pathways [3] [4]. The sulfonyl fluoride functional group represents a reactive electrophilic center that contributes to the compound's overall reactivity profile while maintaining reasonable thermal stability for synthetic applications [5] [6].
Comparative studies with perfluorinated analogs reveal significant differences in thermal behavior. Perfluorobutanesulfonyl fluoride, the fully fluorinated counterpart, exhibits markedly enhanced thermal stability due to the strength of carbon-fluorine bonds [7] [8]. The electronegativity of fluorine atoms creates exceptionally strong covalent bonds, with carbon-fluorine bonds being among the strongest single bonds in organic chemistry [9]. This enhanced thermal stability is reflected in the decomposition temperature profiles and resistance to thermal degradation under elevated temperature conditions.
3.1.2 Hydrolytic Decomposition Mechanisms
The primary decomposition pathway for n-butanesulfonyl fluoride involves hydrolytic cleavage of the sulfur-fluorine bond, proceeding through nucleophilic attack by water molecules [1] [10]. The reaction yields butanesulfonic acid and hydrogen fluoride as primary products, with the reaction rate being pH-dependent and accelerated under basic conditions [11]. The hydrolysis follows first-order kinetics with respect to the sulfonyl fluoride concentration, and the reaction rate increases significantly with increasing pH values above neutral conditions.
Research on related perfluorinated sulfonyl fluorides demonstrates that fluorination significantly affects hydrolysis kinetics [10] [11]. Perfluorobutanesulfonyl fluoride exhibits a hydrolysis half-life of approximately 73 hours at pH 7 and 23°C [10], considerably slower than its non-fluorinated analog. This reduced hydrolysis rate correlates with the electron-withdrawing effects of the perfluoroalkyl chain, which stabilizes the sulfonyl fluoride functional group against nucleophilic attack [12] [11].
3.1.3 Thermal Decomposition Products and Pathways
Under elevated temperature conditions, n-butanesulfonyl fluoride undergoes thermal decomposition through multiple competing pathways [12] [13]. The primary decomposition products include sulfur dioxide, hydrogen fluoride, and various hydrocarbon fragments resulting from alkyl chain fragmentation [13]. The decomposition mechanism involves initial cleavage of the sulfur-carbon bond, followed by subsequent fragmentation of the alkyl chain and oxidation of sulfur-containing intermediates.
Detailed kinetic modeling of perfluorinated sulfonyl fluoride decomposition reveals complex reaction networks involving unimolecular decomposition channels, hydrofluorination reactions, and alkyl chain fragmentation processes [12]. Temperature-dependent studies indicate that sulfur dioxide emerges as the primary sulfur carrier during thermal decomposition, with minor contributions from sulfur trioxide [12]. The presence of moisture accelerates the destruction of larger perfluoroalkyl acyl fluorides into smaller carbon-containing species [12].
3.2.1 Aqueous Solubility and Hydrolysis Interactions
n-Butanesulfonyl fluoride exhibits complex behavior in aqueous systems due to the competing processes of dissolution and hydrolytic decomposition [1] [14]. Rather than establishing true thermodynamic solubility equilibrium, the compound undergoes rapid hydrolysis upon contact with water, preventing accurate determination of intrinsic aqueous solubility [15]. The hydrolysis reaction proceeds through nucleophilic attack by water molecules on the electrophilic sulfur center, resulting in the formation of butanesulfonic acid and hydrogen fluoride [1] [10].
The apparent solubility behavior is dominated by the kinetics of the hydrolysis reaction rather than thermodynamic solubility parameters. Initial dissolution occurs rapidly, followed by immediate chemical transformation to hydrolysis products [14]. This behavior contrasts sharply with perfluorobutanesulfonyl fluoride, which demonstrates immiscibility with water and significantly reduced hydrolysis rates [7] [16] [14].
3.2.2 Behavior in Polar Organic Solvents
In polar organic solvents, n-butanesulfonyl fluoride exhibits moderate to good solubility characteristics, reflecting the partial polar character of the sulfonyl fluoride functional group [16] [17]. The compound shows enhanced stability in anhydrous polar solvents compared to aqueous systems, as the absence of protic solvents reduces the likelihood of nucleophilic substitution reactions [4]. Solvents such as acetonitrile, dimethylformamide, and tetrahydrofuran provide suitable media for handling and synthetic applications [18].
The solubility behavior in polar organic media is influenced by specific solvent-solute interactions, including dipole-dipole interactions between the polar sulfonyl fluoride group and solvent molecules [19]. The alkyl chain portion of the molecule contributes hydrophobic character, creating amphiphilic properties that affect overall solubility patterns [20]. Perfluorobutanesulfonyl fluoride demonstrates sparingly soluble behavior in polar organic solvents such as chloroform and methanol [16] [21], reflecting the decreased polarity and increased hydrophobic character imparted by perfluorination.
3.2.3 Non-Polar Solvent Compatibility
n-Butanesulfonyl fluoride demonstrates good solubility in non-polar organic solvents, consistent with the significant contribution of the butyl alkyl chain to overall molecular polarity [2] [22]. The compound exhibits favorable interactions with hydrocarbon solvents, ethers, and other low-polarity media [20]. This solubility pattern enables various synthetic applications and purification procedures using conventional organic solvents.
The solubility enhancement in non-polar media results from favorable van der Waals interactions between the alkyl chain and solvent molecules, while the polar sulfonyl fluoride group remains solvated through weaker dipolar interactions [19]. Perfluorobutanesulfonyl fluoride shows excellent solubility in common organic solvents [8] [23], reflecting the unique solvation properties of perfluorinated compounds that exhibit both oleophobic and hydrophobic characteristics [24].
3.3.1 Vapor Pressure Temperature Dependence
n-Butanesulfonyl fluoride exhibits relatively low volatility compared to perfluorinated analogs, with vapor pressure measurements indicating 1.14 mmHg at 25°C (equivalent to approximately 0.15 kPa at 20°C) [25] [22]. The temperature dependence of vapor pressure follows typical organic compound behavior, with exponential increases corresponding to elevated temperatures according to the Clausius-Clapeyron relationship [26]. The compound's boiling point of 181.7°C at standard atmospheric pressure reflects moderate intermolecular forces arising from dipolar interactions and van der Waals forces [25] [22].
Comparative analysis with perfluorobutanesulfonyl fluoride reveals dramatic differences in volatility characteristics [7] [16] [27]. The perfluorinated analog demonstrates significantly higher vapor pressure (16.67 kPa at 20°C) and correspondingly lower boiling point (64-66°C) [7] [28] [27]. This enhanced volatility results from weaker intermolecular interactions in perfluorinated compounds, where strong intramolecular carbon-fluorine bonds are accompanied by reduced van der Waals attractions between molecules [26].
3.3.2 Molecular Structure-Volatility Correlations
The volatility differences between n-butanesulfonyl fluoride and its perfluorinated analog demonstrate the profound influence of fluorination on physical properties [24] [26]. The replacement of hydrogen atoms with fluorine substantially reduces intermolecular attractions while maintaining strong intramolecular bonding [9]. This phenomenon results in compounds with enhanced thermal stability but increased volatility, creating unique combinations of properties valuable for specialized applications [29].
Vapor pressure relationships for perfluorinated compounds follow distinct patterns compared to hydrocarbon analogs [26]. The measured data for perfluorobutanesulfonyl fluoride fits within expected ranges for perfluoroalkyl compounds of similar molecular size [14] [27]. Temperature-dependent vapor pressure studies indicate that perfluorinated sulfonyl fluorides maintain consistent volatility enhancement across the measured temperature range [26].
3.3.3 Antoine Equation Parameters and Predictive Models
While specific Antoine equation parameters for n-butanesulfonyl fluoride remain unreported in available literature [30], vapor pressure behavior can be estimated using structural correlation methods and comparison with related compounds [26]. The moderate boiling point and vapor pressure characteristics suggest typical organic compound behavior with standard temperature coefficients [30].
For perfluorobutanesulfonyl fluoride, vapor pressure data compilation enables parameter estimation for engineering calculations [27] [26]. The NIST Chemistry WebBook reports boiling point data (338-339 K) that aligns with measured values from multiple sources [27]. The enhanced volatility of perfluorinated compounds requires specialized handling procedures and storage conditions to prevent vapor loss and ensure worker safety [3] [13].
3.4.1 Fundamental Surface Activity Principles
n-Butanesulfonyl fluoride derivatives demonstrate significant potential for surface tension modification through their amphiphilic molecular structure and fluorinated functionalization pathways [31] [32]. The sulfonyl fluoride functional group serves as a reactive precursor for synthesizing surface-active agents with controlled hydrophilic-lipophilic balance [6] [31]. Research demonstrates that fluorochemical surfactants derived from butanesulfonyl fluoride precursors exhibit remarkable surface tension reduction capabilities, achieving values comparable to premier perfluorooctanesulfonyl fluoride-based surfactants [32].
The surface activity mechanisms involve molecular orientation at air-water interfaces, where the fluorinated portions orient toward the air phase while polar functional groups interact with the aqueous phase [33] [34]. This molecular arrangement disrupts hydrogen bonding networks at the interface, dramatically reducing surface tension values [35] [34]. Studies on fluorinated ionic liquids containing perfluorobutanesulfonate anions demonstrate surface tensions ranging from 19.5 to 26.4 mN/m at 313 K [34], substantially lower than conventional ionic liquids and comparable to long-chain alkanes.
3.4.2 Perfluorinated Derivative Surface Properties
Perfluorobutanesulfonyl fluoride serves as a key precursor for synthesizing highly effective fluorochemical surfactants [31] [32]. These surfactants demonstrate surface tension reduction capabilities that equal or exceed those achieved by longer-chain perfluorinated analogs [32]. The surface tension of water can be reduced to values approaching those of perfluorocarbons through incorporation of perfluorobutanesulfonyl-derived functional groups [35] [34].
Molecular dynamics simulations and experimental studies reveal that perfluorobutanesulfonate-containing ionic liquids exhibit unique surface organization patterns [34]. The competition between perfluorinated and aliphatic domains for interface positioning creates distinctive surface tension profiles, with minimum values occurring at specific alkyl chain lengths [34]. This behavior reflects the fundamental principles governing fluorochemical surface activity and provides insights into structure-property relationships for n-butanesulfonyl fluoride derivatives.
3.4.3 Comparative Surface Modulation Effectiveness
Surface tension measurements across various fluorinated compound classes demonstrate the exceptional effectiveness of C₄F₉SO₂-based systems [35] [34]. Perfluorocarbons in the C₆-C₁₀ range exhibit surface tensions between 11.7-18.9 mN/m [35] [34], while aromatic perfluorocarbons such as perfluorobenzene achieve values around 21.4 mN/m [34]. Fluorinated ionic liquids incorporating perfluorobutanesulfonate anions achieve comparable surface tension reduction while providing additional functionality through ionic character [34].
Flammable;Corrosive